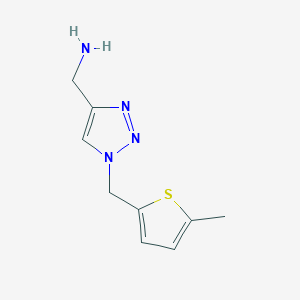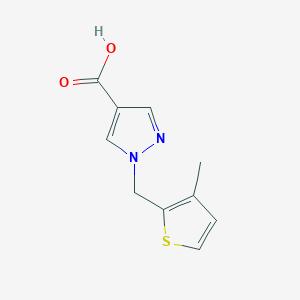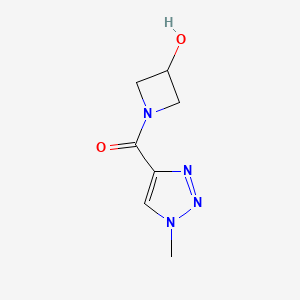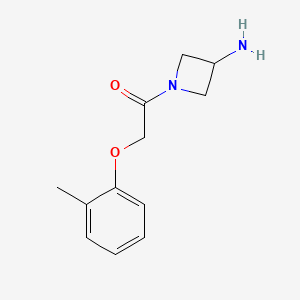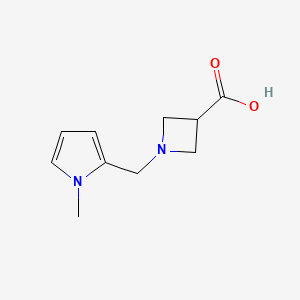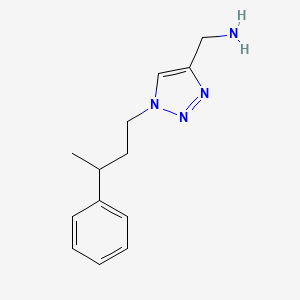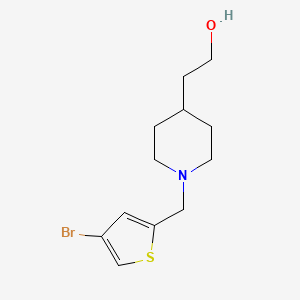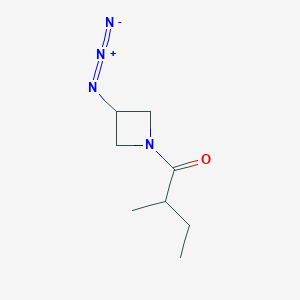
1-(3-叠氮代氮杂环丁-1-基)-2-甲基丁烷-1-酮
描述
1-(3-Azidoazetidin-1-yl)-2-methylbutan-1-one, also known as 3-Azidoazetidine-1-yl-2-methylbutan-1-one or 3-AzA-MMB, is a novel chemical compound that has recently been studied for its potential applications in organic synthesis, drug discovery, and medicinal chemistry. 3-AzA-MMB is a member of the azetidine family of compounds, which are cyclic, three-membered heterocycles containing a nitrogen atom and two carbon atoms. The unique structure of 3-AzA-MMB provides a platform for the synthesis of a variety of other compounds, such as chiral molecules and prodrugs, which may have potential therapeutic applications.
科学研究应用
微波辅助合成和药理学评估
微波辅助合成技术已被用于创建含氮和硫杂环化合物,包括已显示出有希望的抗菌和抗真菌活性的氮杂环酮。该方法为生产药理活性化合物提供了一条快速有效的途径 (Mistry & Desai, 2006)。
抗生素开发合成
N-甲基-N-[(1S)-1-[(3R)-吡咯烷-3-基]乙基]胺是抗生素开发中的关键中间体,展示了基于氮杂环丁的化合物在为兽医用途创造有效抗生素中的应用。这突出了氮杂环丁衍生物在制药工业中的作用 (Fleck et al., 2003)。
抗利什曼病活性
氮杂环丁-2-酮的合成因其潜在的抗利什曼病活性而受到探索,证明了此类化合物在开发寄生虫感染治疗中的适用性。这项研究强调了氮杂环丁衍生物在解决被忽视的热带疾病中的治疗潜力 (Singh et al., 2012)。
连续制造路线开发
用于药物开发项目的氮杂环丁衍生物的连续制造路线的开发说明了这些化合物在制药工业中的重要性。这种方法强调了对药物前体的安全、高效生产方法的需求 (Karlsson et al., 2017)。
抗菌剂合成
新型氮杂环丁-2-酮已被合成并评估为潜在的抗菌剂,展示了氮杂环丁衍生物在对抗微生物耐药性和开发新的治疗方案中的应用 (Ansari & Lal, 2009)。
属性
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-methylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-6(2)8(13)12-4-7(5-12)10-11-9/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOGUFVABWLWGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





